

A Head-to-Head Analysis of Emerging Therapies in Nonalcoholic Steatohepatitis (NASH)

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Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, with a dynamic pipeline of therapeutic candidates vying to be the first to market. This guide provides a comparative analysis of investigational drugs for NASH, with a special focus on the emerging class of 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, alongside other key therapeutic classes in late-stage clinical development. The data presented herein is collated from publicly available clinical trial results and scientific publications.

HSD17B13 Inhibitors: A Novel Approach

Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma. This has propelled the development of HSD17B13 inhibitors as a promising therapeutic strategy. These agents aim to phenocopy the protective genetic variants by inhibiting the enzymatic activity of HSD17B13, which is believed to be involved in hepatic lipid metabolism and inflammation.

Currently, HSD17B13 inhibitors are in early-stage clinical development. As such, direct head-to-head comparative efficacy data with late-stage candidates is not yet available. This guide will first present the available data on HSD17B13 inhibitors and then provide a comparative overview of other NASH drug candidates with more mature clinical data.

Featured HSD17B13 Inhibitor: INI-822

INI-822, developed by Inipharma, is a first-in-class, orally-delivered small molecule inhibitor of HSD17B13. It is currently in Phase 1 clinical trials.[1][2][3] Preclinical data has shown that INI-822 potently and selectively inhibits HSD17B13.[1] In animal models, treatment with INI-822 led to improvements in markers of liver homeostasis, including a reduction in liver transaminases.[1] Furthermore, in a human liver-on-a-chip model of NASH, INI-822 demonstrated anti-fibrotic effects.[2][4]

Other HSD17B13 inhibitors in development include RNA interference (RNAi) therapeutics, such as ALN-HSD (Alnylam and Regeneron) and ARO-HSD (Arrowhead Pharmaceuticals), which aim to reduce the expression of the HSD17B13 protein. Phase 1 data for ALN-HSD has shown a dose-dependent reduction in HSD17B13 mRNA in the liver.[5]

Comparative Analysis of Late-Stage NASH Drug Candidates

The following tables summarize the quantitative data from key clinical trials of prominent NASH drug candidates, categorized by their mechanism of action. It is important to note that these trials were not conducted head-to-head, and direct comparisons should be made with caution due to differences in study populations, trial designs, and endpoint definitions.

Thyroid Hormone Receptor- β (THR- β) Agonist

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Resmetirom	Madrigal Pharmaceuticals	MAESTRO-NASH (Phase 3)	<p>NASH Resolution (no worsening of fibrosis): - 25.9% (80mg) vs. 9.7% (p<0.001)[6] - 29.9% (100mg) vs. 9.7% (p<0.001)[6]</p> <p>Fibrosis Improvement ≥1 stage (no worsening of NASH): - 24.2% (80mg) vs. 14.2% (p<0.001) [6] - 25.9% (100mg) vs. 14.2% (p<0.001) [6]</p> <p>LDL-C Reduction (at week 24): - -13.6% (80mg) vs. 0.1% (p<0.001)[6] - -16.3% (100mg) vs. 0.1% (p<0.001)[6]</p>	<p>Generally well-tolerated. Most common adverse events were mild to moderate, transient diarrhea and nausea.[6][7]</p>

Farnesoid X Receptor (FXR) Agonist

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Obeticholic Acid (OCA)	Intercept Pharmaceuticals	REGENERATE (Phase 3)	<p>Fibrosis Improvement ≥ 1 stage (no worsening of NASH) at Month 18: - 22.4% (25mg) vs. 9.6% ($p < 0.0001$)[8][9]</p> <p>NASH Resolution (no worsening of fibrosis): - Not statistically significant[8]</p>	<p>Pruritus was the most common adverse event.[9]</p> <p>Increases in LDL cholesterol were also observed.</p> <p>The FDA has not approved OCA for NASH due to an unfavorable risk-benefit profile.[10]</p>

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Lanifibranor (pan-PPAR)	Inventiva Pharma	NATIVE (Phase 2b)	SAF Score Decrease ≥ 2 points (no worsening of fibrosis): - 49% (1200mg) vs. 27% (p=0.004) [11][12] NASH Resolution (no worsening of fibrosis): - Statistically significant at both 800mg and 1200mg doses[11] Fibrosis Improvement ≥ 1 stage (no worsening of NASH): - Statistically significant at 1200mg dose[11]	Generally well-tolerated. Adverse events included diarrhea, nausea, peripheral edema, and weight gain.[13]

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Semaglutide	Novo Nordisk	Phase 2	NASH Resolution (no worsening of fibrosis): - 59% (0.4mg) vs. 17% (p<0.001)[14][15] Fibrosis Improvement ≥1 stage (no worsening of NASH): - Not statistically significant (43% vs. 33%)[15][16]	Gastrointestinal side effects (nausea, constipation, vomiting) were common.[16]

Fibroblast Growth Factor 21 (FGF21) Analogs

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Pegozafermin	89bio	ENLIVEN (Phase 2b)	Fibrosis Improvement ≥ 1 stage (no worsening of NASH): - 26% (30mg weekly) vs. 7% [17] - 27% (44mg every 2 weeks) vs. 7% [17] NASH Resolution (no worsening of fibrosis): - 23% (30mg weekly) vs. 2% [17] - 26% (44mg every 2 weeks) vs. 2% [17]	Generally well-tolerated. Most common adverse events were diarrhea and nausea. [17]
Efruxifermin	Akero Therapeutics	BALANCED (Phase 2a)	Fibrosis Improvement ≥ 1 stage (no worsening of NASH) at 16 weeks: - 48% (all EFX-treated patients) NASH Resolution (no worsening of fibrosis) at 16 weeks: - 48% (all EFX-treated patients)	Most common adverse events were grade 1-2 gastrointestinal events. [18]

Stearoyl-CoA Desaturase 1 (SCD1) Modulator

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Aramchol	Galmed Pharmaceuticals	ARREST (Phase 2b)	NASH Resolution (no worsening of fibrosis): - 16.7% (600mg) vs. 5% [19][20] Fibrosis Improvement ≥1 stage (no worsening of NASH): - 29.5% (600mg) vs. 17.5%[19][20]	Safe and well-tolerated.[19]

Galectin-3 Inhibitor

Drug Candidate	Company	Trial (Phase)	Key Efficacy Endpoints (vs. Placebo)	Key Safety/Tolerability Findings
Belapectin	Galectin Therapeutics	NAVIGATE (Phase 2b/3)	Prevention of new varices (primary endpoint): - Not statistically significant[21]	Safe but did not significantly improve fibrosis or hepatic venous pressure gradient in a prior phase 2b study.[22]

Experimental Protocols

While detailed, step-by-step protocols for these proprietary clinical trials are not publicly available, the general methodologies for key assessments are outlined below.

Liver Biopsy and Histological Assessment: Liver biopsies are the gold standard for diagnosing and staging NASH and fibrosis. The general procedure involves:

- **Biopsy Collection:** A liver biopsy is obtained at baseline and at the end of treatment (typically after 52 to 72 weeks).
- **Tissue Processing:** The tissue is fixed, embedded in paraffin, and sectioned.
- **Staining:** Sections are stained with hematoxylin and eosin (H&E) for general morphology and with a collagen-specific stain like Masson's trichrome or Sirius red for fibrosis assessment.
- **Histological Scoring:** Pathologists, often blinded to treatment allocation, evaluate the biopsies using standardized scoring systems. The most common is the NAFLD Activity Score (NAS), which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥ 4 is often required for trial inclusion. Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).
- **Primary Histological Endpoints:** The two main endpoints accepted by regulatory agencies for conditional approval are:
 - **NASH Resolution:** Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
 - **Fibrosis Improvement:** A decrease of at least one fibrosis stage with no worsening of NASH.

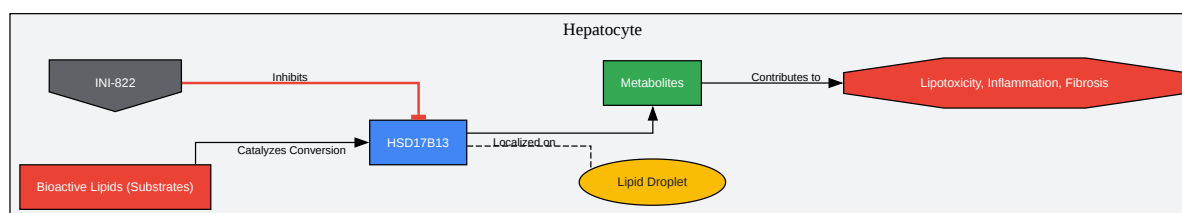
Non-Invasive Tests (NITs): A variety of non-invasive markers are used to assess liver health and response to treatment. These include:

- **Imaging:**
 - **Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF):** To quantify the amount of fat in the liver.
 - **Transient Elastography (FibroScan®):** To measure liver stiffness as an indicator of fibrosis.
- **Blood-based Biomarkers:**

- Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are markers of liver injury.
- Markers of Fibrosis: Such as the Fibrosis-4 (FIB-4) index, Enhanced Liver Fibrosis (ELF) score, and Pro-C3.

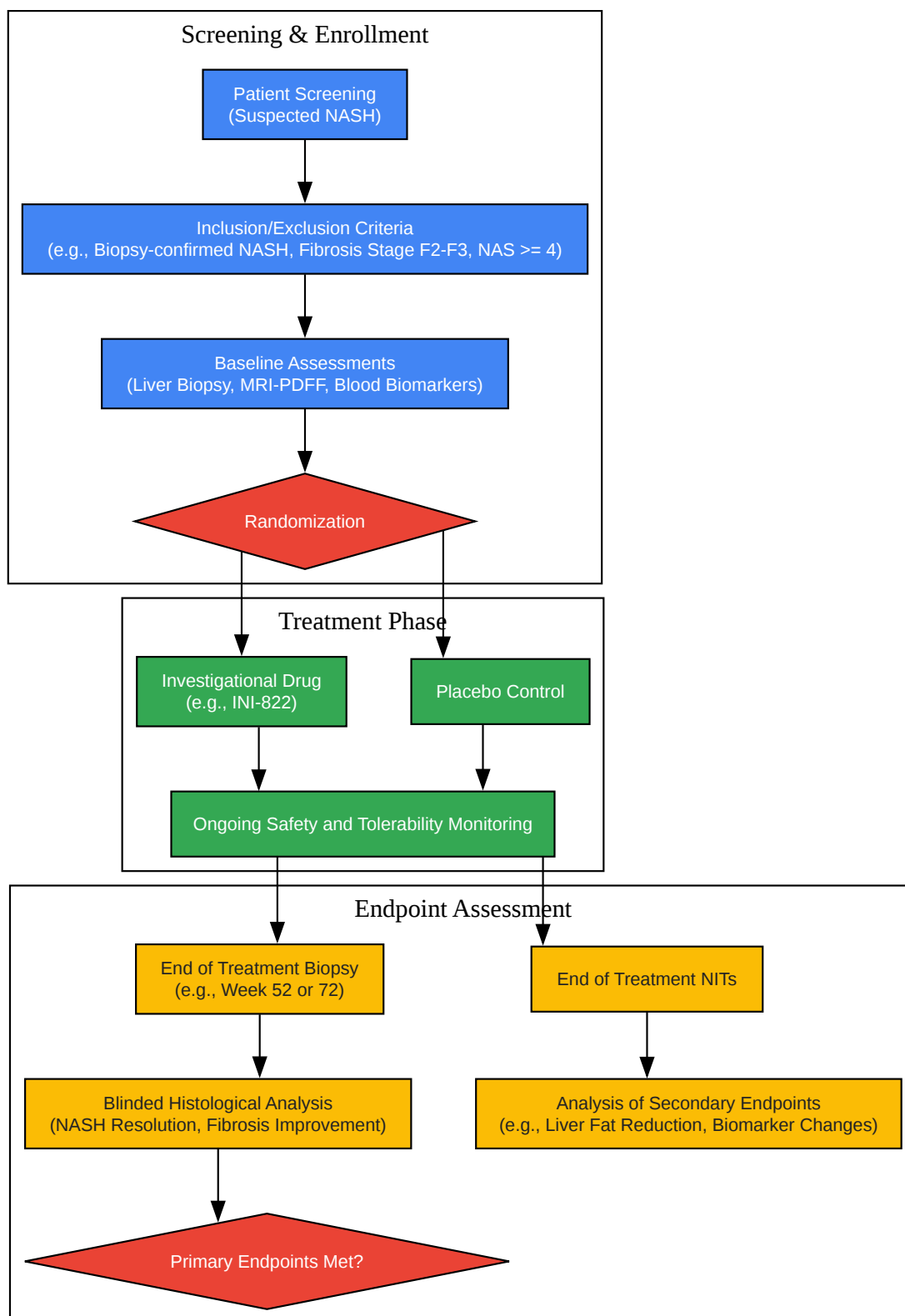
Visualizing the Pathways and Processes

To better understand the underlying biology and experimental design, the following diagrams have been generated.



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Caption: Proposed mechanism of HSD17B13 and its inhibition by INI-822 in hepatocytes.



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Caption: A generalized workflow for a placebo-controlled NASH clinical trial.

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